Pharmacological profile and receptor binding affinity of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide
Pharmacological profile and receptor binding affinity of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide
An In-Depth Technical Guide to the Pharmacological Profile and Receptor Binding Affinity of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide
Abstract: This technical guide provides a comprehensive analysis of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide, a novel benzamide derivative with significant affinity and selectivity for the Sigma-1 Receptor (S1R). The S1R is a unique ligand-operated molecular chaperone crucial for cellular stress responses and neuronal function, making it a high-value target for therapeutic intervention in central nervous system (CNS) disorders.[1][2][3] This document details the compound's receptor binding affinity, functional activity, safety profile, and proposed mechanism of action. Furthermore, it furnishes detailed, field-proven experimental protocols for key assays, offering researchers and drug development professionals a foundational resource for evaluating this and similar compounds.
Introduction: The Sigma-1 Receptor as a Therapeutic Target
Central nervous system (CNS) disorders, including neurodegenerative diseases and brain ischemia, present formidable therapeutic challenges with few effective treatments.[3] A common pathological feature in these conditions is the disruption of communication between the mitochondria and the endoplasmic reticulum (ER).[3] The interface between these organelles, known as the mitochondria-associated ER membrane (MAM), is a critical hub for cellular signaling, calcium homeostasis, and stress responses.[2]
The Sigma-1 Receptor (S1R) is a 223-amino-acid chaperone protein highly enriched at the MAM.[1][2] It is not a classical G-protein coupled receptor or ion channel but a unique intracellular protein that modulates a variety of signaling pathways and client proteins, including ion channels and kinases.[2] Under normal conditions, S1R is associated with another chaperone, BiP (Binding immunoglobulin Protein). Upon stimulation by agonist ligands, S1R dissociates from BiP and can translocate to other cellular compartments to regulate critical functions such as neuroprotection, neuroinflammation, and neuroplasticity.[1][2] This central role in cellular homeostasis has positioned S1R as a promising drug target for a range of neurological and psychiatric disorders.[2]
The benzamide scaffold is a versatile chemical structure found in numerous pharmacologically active compounds targeting various receptors. This guide focuses on a specific derivative, 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide, which has been identified as a potent and selective S1R ligand.[4]
Pharmacological Profile
The pharmacological activity of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide has been characterized through a series of in vitro assays to determine its binding affinity, receptor selectivity, and functional effects.
Receptor Binding Affinity and Selectivity
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. In these experiments, 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide (referred to as compound 3 in foundational studies) demonstrated high affinity for the S1R.[1][4] Its affinity for the related Sigma-2 Receptor (S2R) was significantly lower, indicating a high degree of selectivity.
Table 1: Receptor Binding Affinities and Selectivity
| Compound | Receptor | Ki (nM) | Selectivity Ratio (S2R Ki / S1R Ki) |
|---|---|---|---|
| 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide | Sigma-1 (S1R) | 1.7 | 241 |
| | Sigma-2 (S2R) | 410 | |
Data sourced from competitive binding assays. Ki values represent the mean of 2-3 independent experiments with less than 10% deviation.[4]
The compound's high affinity (Ki = 1.7 nM) and robust selectivity ratio of 241 highlight its potential for targeted S1R modulation with a reduced risk of off-target effects related to S2R.[1][4]
Off-Target Screening and Functional Activity
To build a comprehensive profile, the compound was screened against a panel of other CNS receptors. At a concentration of 10 µM, 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide exhibited antagonist activity at ten different receptors, notably including adrenergic α₁ and histamine H₁ receptors.[4] It also showed moderate agonist activity at the 5-HT₇ serotonin receptor.[4]
Crucially, functional assays confirmed its activity as an S1R agonist.[3] The agonist activity was determined by measuring the compound's ability to induce the dissociation of the S1R-BiP chaperone complex, a hallmark of S1R activation.[3] This effect was comparable to that of the reference S1R agonist PRE-084 and was blocked by the S1R antagonist NE-100.[3]
Safety and Cytotoxicity Profile
The safety of a CNS drug candidate is paramount. The cytotoxicity of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide was evaluated in a human neuroblastoma cell line (SH-SY5Y), which is relevant for neurological applications. The compound displayed minimal cytotoxicity, with an IC₅₀ value exceeding 100 µM.[4] This results in a high selectivity index (IC₅₀ / S1R Ki), suggesting a wide therapeutic window between its desired pharmacological effect and potential toxicity.[4]
Mechanism of Action
The mechanism of action for benzamide-based S1R ligands has been elucidated through computational docking studies. These models provide insight into the specific molecular interactions within the S1R binding pocket.
Proposed S1R Binding Mode
Molecular docking simulations suggest that benzamide derivatives situate themselves within a specific binding pocket of the S1R.[4] Key interactions include:
-
An ionic interaction with the charged side chain of residue Asp126.
-
A salt bridge with the critical residue Glu172, which is a conserved interaction for many S1R ligands.
-
A hydrogen bond with the phenolic group of Tyr103.[4]
The para-chloro substitution on the benzamide ring is believed to enhance S1R affinity and selectivity.[1][4]
Caption: Proposed binding of the benzamide core within the S1R pocket.
Functional Consequences of S1R Agonism
As an agonist, 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide initiates a cascade of neuroprotective cellular events.
Caption: S1R activation pathway at the mitochondria-associated membrane.
Experimental Protocols
The following protocols describe standard, validated methodologies for assessing the pharmacological profile of S1R ligands.
Protocol: Radioligand Binding Assay for S1R/S2R Affinity
This protocol determines the binding affinity (Ki) of a test compound through competition with a known radioligand.
1. Membrane Preparation:
-
Homogenize guinea pig brain tissue or cultured cells expressing the target receptor (e.g., HEK-293 cells) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
2. Competitive Binding Assay:
-
In a 96-well plate, combine the following in order: assay buffer, the test compound at various concentrations, the radioligand (-pentazocine for S1R), and the prepared membranes.
-
For non-specific binding (NSB) determination, add a high concentration of a known non-labeled ligand (e.g., haloperidol) to a set of wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to reach equilibrium.
3. Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
